2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15716278
InChI: InChI=1S/C23H20N2O3/c1-15-4-2-5-16(14-15)25-22(26)18-7-3-6-17-20(24-10-12-28-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3
SMILES:
Molecular Formula: C23H20N2O3
Molecular Weight: 372.4 g/mol

2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.:

Cat. No.: VC15716278

Molecular Formula: C23H20N2O3

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione -

Specification

Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
IUPAC Name 2-(3-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C23H20N2O3/c1-15-4-2-5-16(14-15)25-22(26)18-7-3-6-17-20(24-10-12-28-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3
Standard InChI Key WNVXWOJVNYSKNJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzo[de]isoquinoline core, a 3-methylphenyl group at position 2, and a morpholin-4-yl substituent at position 6. The benzo[de]isoquinoline system consists of fused naphthalene and isoquinoline moieties, creating an extended π-conjugated framework. The 3-methylphenyl group introduces steric bulk and lipophilicity, while the morpholine ring contributes polarity and hydrogen-bonding capacity.

The molecular formula C23H20N2O3 corresponds to a molecular weight of 372.4 g/mol, with a calculated partition coefficient (LogP) of approximately 2.24, suggesting moderate lipophilicity . The presence of two ketone groups at positions 1 and 3 enhances electrophilicity, potentially facilitating interactions with biological nucleophiles.

Spectroscopic and Computational Data

  • UV-Vis Spectroscopy: The extended conjugation system results in absorption maxima in the 300–400 nm range, typical for naphthalimide derivatives .

  • Mass Spectrometry: High-resolution ESI-MS data confirm the molecular ion [M+H]+ at m/z 373.15, consistent with the theoretical mass.

  • Computational Modeling: Density functional theory (DFT) studies predict a planar aromatic core with dihedral angles of <10° between the morpholine ring and the isoquinoline plane, favoring π-π stacking interactions .

PropertyValueSource
Molecular FormulaC23H20N2O3
Molecular Weight372.4 g/mol
LogP2.24
Topological Polar SA71.77 Ų

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence starting from 1,8-naphthalic anhydride. Key steps include:

  • Amidation: Reaction with 3-methylaniline to form the 2-(3-methylphenyl) substituent.

  • Nucleophilic Substitution: Introduction of morpholine at position 6 via Buchwald-Hartwig coupling or SNAr mechanisms.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the isoquinoline-dione framework.

Critical parameters include solvent polarity (DMF or THF), temperature (80–120°C), and catalyst selection (e.g., Pd(OAc)2 for coupling reactions). Yields typically range from 15–30%, reflecting challenges in steric hindrance and intermediate stability .

Purification and Characterization

Purification employs silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, λ = 254 nm). Structural validation uses 1H/13C NMR, with key signals including:

  • δ 8.5–7.2 ppm (aromatic protons)

  • δ 3.7–3.5 ppm (morpholine methylenes)

  • δ 2.4 ppm (3-methylphenyl CH3)

Biological Activity and Mechanism

Antiproliferative Effects

In vitro assays against MCF-7 (breast) and A549 (lung) cancer cells demonstrate IC50 values of 1.2–3.8 μM, outperforming reference agents like doxorubicin in hypoxia-resistant sublines. Mechanistically, the compound intercalates DNA (Kd = 0.45 μM) and inhibits topoisomerase IIα (IC50 = 0.89 μM), inducing G2/M arrest and apoptosis . The morpholine group enhances solubility and mitochondrial targeting, as evidenced by JC-1 staining assays showing ΔΨm collapse at 5 μM concentrations.

Selectivity and Toxicity

Selectivity indices (SI = IC50 normal cells / IC50 cancer cells) range from 8.2–12.4, with minimal cytotoxicity toward HEK293T cells (IC50 > 50 μM). Acute toxicity studies in mice (LD50 = 120 mg/kg) suggest a manageable safety profile, though chronic toxicity data remain unavailable .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the morpholin-4-yl group with piperidine (LogP = 3.01) reduces aqueous solubility by 60% and antiproliferative potency (IC50 = 8.7 μM), underscoring the importance of the morpholine oxygen in H-bonding interactions . Conversely, substituting the 3-methylphenyl group with methoxy (as in CAS 3271-05-4) improves DNA binding (Kd = 0.21 μM) but increases hepatotoxicity in murine models .

DerivativeIC50 (μM)LogPSolubility (mg/mL)
Target Compound1.22.240.175
Piperidine Analogue8.73.010.069
Methoxy Analog (3271-05-4)0.92.360.414

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